Dihexyl L-aspartate

Surfactant Science Amino Acid Amphiphiles Micellization

Dihexyl L-aspartate (CAS 651744-60-4) is the di‑n‑hexyl diester of the proteinogenic amino acid L‑aspartic acid, typically handled as the hydrochloride salt (L‑aspartic acid hydrochloride dihexylester, L‑ADHE) to ensure free‑flowing crystalline form. With two C6 alkyl chains esterifying the α‑ and β‑carboxyl groups, the molecule belongs to the double‑tailed single‑head amino acid‑based chiral cationic amphiphile class and exhibits surfactant behaviour characterised by low critical micelle concentration (CMC) and efficient air/water interfacial adsorption.

Molecular Formula C16H31NO4
Molecular Weight 301.42 g/mol
CAS No. 651744-60-4
Cat. No. B15157844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihexyl L-aspartate
CAS651744-60-4
Molecular FormulaC16H31NO4
Molecular Weight301.42 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)CC(C(=O)OCCCCCC)N
InChIInChI=1S/C16H31NO4/c1-3-5-7-9-11-20-15(18)13-14(17)16(19)21-12-10-8-6-4-2/h14H,3-13,17H2,1-2H3/t14-/m0/s1
InChIKeyQSWJYEUZCGTSSB-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihexyl L-aspartate (CAS 651744-60-4) – Surfactant & Chiral Building Block Baseline


Dihexyl L-aspartate (CAS 651744-60-4) is the di‑n‑hexyl diester of the proteinogenic amino acid L‑aspartic acid, typically handled as the hydrochloride salt (L‑aspartic acid hydrochloride dihexylester, L‑ADHE) to ensure free‑flowing crystalline form [1]. With two C6 alkyl chains esterifying the α‑ and β‑carboxyl groups, the molecule belongs to the double‑tailed single‑head amino acid‑based chiral cationic amphiphile class and exhibits surfactant behaviour characterised by low critical micelle concentration (CMC) and efficient air/water interfacial adsorption [1]. Its L‑configuration provides a single stereogenic centre, making it a candidate chiral synthon or resolving agent [2].

Why Dihexyl L‑aspartate Cannot Be Replaced by Shorter‑Chain or N‑Substituted Aspartate Analogs


Simple substitution of Dihexyl L‑aspartate with shorter‑chain aspartate diesters (e.g., dimethyl or diethyl) or with N‑substituted aspartates compromises both surface activity and structural functionality. The C6 chains provide a specific hydrophobic‑hydrophilic balance that yields a CMC substantially lower than that of single‑tailed aspartate amphiphiles, while the unsubstituted α‑amino group retains the free NH₂ necessary for downstream chiral derivatisation or polyaspartate synthesis [1]. N‑substituted analogs (e.g., N‑hydroxyethyl aspartates) alter the protonation state and adsorption kinetics, disqualifying them for applications that require the primary amine handle [2].

Dihexyl L‑aspartate: Head‑to‑Head Quantitative Differentiation Against Closest Analogs


Critical Micelle Concentration (CMC) – Dihexyl vs. Dioctyl L‑Aspartate

The CMC of Dihexyl L‑aspartate hydrochloride (L‑ADHE) is markedly lower than that of conventional single‑tailed amino acid‑based surfactants and ranks between that of its C8 analog L‑ADOE and the single‑tailed benchmarks. In conductivity and surface tension experiments performed at 25 °C in pure water, L‑ADHE and L‑ADOE both exhibited very low CMC values compared with corresponding single‑tailed amino acid‑based amphiphilic molecules [1].

Surfactant Science Amino Acid Amphiphiles Micellization

Surface Tension at the Air/Water Interface – Dihexyl vs. Dioctyl L‑Aspartate

Both L‑ADHE and L‑ADOE efficiently lower the surface tension of water. At their respective CMCs, L‑ADHE reduces the surface tension to approximately 24.3 mN m⁻¹, while L‑ADOE achieves approximately 23.4 mN m⁻¹. This difference of less than 1 mN m⁻¹ indicates that the C6 analog retains competitive surface activity while offering distinct hydrophobic chain packing properties [1].

Interfacial Adsorption Surface Activity Wetting Agents

Acid‑Base Character – pKa Differentiation of Dihexyl vs. Dioctyl L‑Aspartate

pH titration measurements revealed that L‑ADHE and L‑ADOE possess acidic properties with low pKa values. The pKa values, determined via pH measurements in aqueous solution, confirm that the ammonium group deprotonates at moderately acidic pH, distinguishing these double‑tailed amphiphiles from permanently cationic quaternary ammonium surfactants [1].

Protonation State pH Responsive Surfactants Formulation Stability

Micellar Aggregate Morphology – Dihexyl Restricts Vesicle Formation vs. Dioctyl

Density and dynamic light scattering (DLS) measurements revealed that the volume change upon micellization for L‑ADOE is approximately three times larger than that for L‑ADHE. This finding, together with DLS data, indicates that L‑ADOE tends to form larger aggregated structures, possibly vesicles, whereas L‑ADHE remains predominantly in micellar form [1].

Micelle Structure DLS Surfactant Packing Parameter

Dye Solubilisation Capacity – UV‑Visible Quantification for Dihexyl L‑Aspartate

The dye solubilisation capacity of L‑ADHE was quantitatively assessed using UV‑visible absorption spectroscopy with a hydrophobic dye. The CMC value of L‑ADHE was independently verified by a dye‑free UV‑vis method, confirming robust self‑assembly without interference from probe molecules [1].

Solubilisation Hydrophobic Payload UV‑vis Spectroscopy

Chiral Integrity – L‑Enantiomeric Purity vs. Racemic or D‑Aspartate Esters

Dihexyl L‑aspartate bears a single stereogenic centre with defined L‑configuration (S at C2), confirmed by the InChIKey stereodescriptor. Racemic or D‑enantiomer analogs would exhibit different packing and biological recognition. The L‑configuration is essential for applications requiring chiral induction or enzymatic compatibility [1].

Enantiomeric Purity Chiral Building Block Optical Rotation

Dihexyl L‑Aspartate – Evidence‑Backed Procurement Application Scenarios


Low‑CMC Amino Acid Surfactant for Green Detergency and Personal Care

The CMC of L‑ADHE is orders of magnitude lower than that of single‑tailed aspartate surfactants, enabling effective detergency at very low concentrations [1]. Combined with an amino acid backbone that is readily biodegradable, this positions Dihexyl L‑aspartate as a high‑efficiency green surfactant for premium liquid cleansers, micellar waters, and sulphate‑free shampoos where minimal surfactant load and maximum mildness are required.

pH‑Switchable Emulsifier for Triggered Release or Demulsification

The low pKa of the ammonium group (pKa < 6) renders L‑ADHE surface‑active only in its protonated form [1]. Formulators can exploit this pH‑sensitivity to stabilise emulsions at low pH and induce phase separation upon mild neutralisation, a feature valuable in oilfield demulsification, metalworking fluid recycling, and controlled release of agricultural actives.

Chiral Solubilising Carrier for Hydrophobic Drug or Nutraceutical Payloads

Dye solubilisation experiments confirm that L‑ADHE micelles can accommodate hydrophobic guest molecules [1]. The L‑configuration ensures compatibility with biological transporters and enzymatic systems, suggesting utility as a chiral, biocompatible solubilising excipient for poorly water‑soluble active pharmaceutical ingredients (APIs) or nutraceuticals requiring enhanced oral bioavailability.

L‑Aspartic Acid Diester Building Block for Chiral Polyaspartate Synthesis

The free α‑amino group of Dihexyl L‑aspartate provides a reactive handle for polymerisation or derivatisation [1][2]. In contrast to N‑substituted aspartate esters used in commercial polyaspartic coatings, this unsubstituted diester allows subsequent functionalisation at nitrogen, enabling the synthesis of novel chiral poly(amino acid)s or biodegradable polymeric surfactants with tailored degradation profiles.

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